1-[(4-Ethylphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine
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Overview
Description
1-(4-ethylbenzyl)-4-(3-phenoxybenzyl)piperazine is an organic compound belonging to the piperazine family. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry, particularly as central nervous system agents. This specific compound is characterized by the presence of two benzyl groups attached to the piperazine ring, one of which is substituted with an ethyl group and the other with a phenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethylbenzyl)-4-(3-phenoxybenzyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperazine, 4-ethylbenzyl chloride, and 3-phenoxybenzyl chloride.
Nucleophilic Substitution Reaction: Piperazine undergoes nucleophilic substitution with 4-ethylbenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to form 1-(4-ethylbenzyl)piperazine.
Second Nucleophilic Substitution: The intermediate 1-(4-ethylbenzyl)piperazine then reacts with 3-phenoxybenzyl chloride under similar conditions to yield the final product, 1-(4-ethylbenzyl)-4-(3-phenoxybenzyl)piperazine.
Industrial Production Methods: Industrial production of this compound follows the same synthetic route but on a larger scale. The reactions are typically carried out in batch reactors with careful control of temperature and reaction time to maximize yield and purity. Solvent extraction and recrystallization are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions: 1-(4-ethylbenzyl)-4-(3-phenoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce the corresponding alcohols.
Substitution: The benzyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
1-(4-ethylbenzyl)-4-(3-phenoxybenzyl)piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of receptor binding and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including its use as an antipsychotic or antidepressant agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-ethylbenzyl)-4-(3-phenoxybenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to central nervous system receptors, modulating neurotransmitter activity and exerting its effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-benzyl-4-(3-phenoxybenzyl)piperazine
- 1-(4-methylbenzyl)-4-(3-phenoxybenzyl)piperazine
- 1-(4-ethylbenzyl)-4-(4-phenoxybenzyl)piperazine
Comparison: 1-(4-ethylbenzyl)-4-(3-phenoxybenzyl)piperazine is unique due to the specific substitution pattern on the benzyl groups. The presence of the ethyl group and the phenoxy group imparts distinct chemical and biological properties compared to its analogs. These structural differences can influence the compound’s reactivity, binding affinity, and overall pharmacological profile.
Properties
Molecular Formula |
C26H30N2O |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
1-[(4-ethylphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C26H30N2O/c1-2-22-11-13-23(14-12-22)20-27-15-17-28(18-16-27)21-24-7-6-10-26(19-24)29-25-8-4-3-5-9-25/h3-14,19H,2,15-18,20-21H2,1H3 |
InChI Key |
JGVPCUPDBAURTN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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